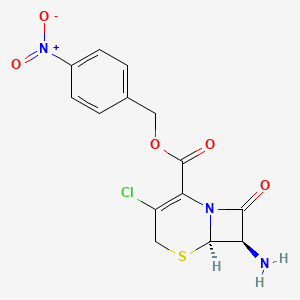

p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate

Description

p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate is a critical intermediate in the synthesis of cephalosporin antibiotics. Its structure combines a β-lactam core with a p-nitrobenzyl ester protecting group, which stabilizes the carboxylate moiety during synthetic processes. The compound is typically synthesized via hydrogenation or reductive methods. For example, hydrogenation using palladium on carbon under 50 psi of hydrogen yields 7-amino-3-chloro-3-cephem-4-carboxylic acid , while an alternative method using iron powder and hydrochloric acid achieves a 72.5% molar yield . The p-nitrobenzyl group is strategically chosen for its electron-withdrawing properties, facilitating selective deprotection under mild conditions.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl (6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O5S/c15-9-6-24-13-10(16)12(19)17(13)11(9)14(20)23-5-7-1-3-8(4-2-7)18(21)22/h1-4,10,13H,5-6,16H2/t10-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIOIMWNSIRKDG-ZWNOBZJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401112593 | |

| Record name | (4-Nitrophenyl)methyl (6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401112593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53994-83-5 | |

| Record name | (4-Nitrophenyl)methyl (6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53994-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Nitrophenyl)methyl (6R,7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401112593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrobenzyl (6R-trans)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROBENZYL 7-AMINO-3-CHLORO-3-CEPHEM-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTE6XA63YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate involves multiple steps. One common method includes the reaction of 7-amino-3-chloro-3-cephem-4-carboxylic acid with p-nitrobenzyl chloride under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Ester Cleavage Reactions

The p-nitrobenzyl ester group undergoes cleavage under acidic conditions to yield 7-amino-3-chloro-3-cephem-4-carboxylic acid, a precursor for antibiotics like cefaclor. Key methods include:

Metal-Assisted Acidic Hydrolysis

-

Reagents : Iron or aluminum powder, concentrated HCl, methanol/water mixtures.

-

Conditions :

-

Mechanism : The metal reduces the nitro group, facilitating ester hydrolysis.

Yield Data

| Metal Catalyst | Starting Material (g) | Product Yield (g) | Yield (%) | Source |

|---|---|---|---|---|

| Iron | 10 | 4.6 | 80 | |

| Aluminum | 10 | 3.9 | 68 | |

| Tin | 10 | 3.9 | 68 |

This method avoids toxic reagents like benzenethiol, offering eco-friendly scalability .

Substitution at the 3-Chloro Position

The chlorine atom at the 3-position is susceptible to nucleophilic substitution, enabling structural diversification:

Common Reagents and Products

-

Nucleophiles : Amines, thiols, or hydroxyl groups.

-

Conditions :

-

Base: Triethylamine or KHCO₃

-

Solvents: DMF, acetone, or aqueous methanol.

-

-

Example : Reaction with glycine in acetone under sonication yields amino-substituted derivatives .

Reduction of the p-Nitrobenzyl Group

The nitro group can be selectively reduced to an amine, modifying the compound’s electronic and steric properties:

Catalytic Hydrogenation

-

Reagents : H₂ gas, palladium on carbon (Pd/C).

-

Conditions :

-

Pressure: 1–3 atm

-

Temperature: 25–30°C.

-

-

Product : p-Aminobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate, a versatile intermediate for further coupling .

Hydrolysis of the β-Lactam Ring

Under strongly acidic or basic conditions, the β-lactam ring undergoes hydrolysis, deactivating the compound:

Stability Data

| Condition | Degradation Rate | Half-Life (h) | Source |

|---|---|---|---|

| pH 2.0 (HCl) | Rapid | <1 | |

| pH 9.0 (NaOH) | Moderate | 2–4 | |

| Neutral (H₂O) | Stable | >24 |

Alcoholysis Reactions

The ester group reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis:

Example

-

Reagent : Methanol + HCl

-

Product : Methyl 7-amino-3-chloro-3-cephem-4-carboxylate, used in prodrug synthesis .

Comparative Reactivity Insights

-

Ester vs. Lactam Reactivity : The β-lactam ring is more reactive toward nucleophiles than the ester group, necessitating selective protection during synthesis .

-

Chlorine Substitution Hierarchy : The 3-Cl substituent is more reactive than the 7-amino group, enabling sequential functionalization .

This compound’s multifunctional reactivity underpins its utility in developing next-generation cephalosporins, balancing synthetic flexibility with precise control over reaction pathways.

Scientific Research Applications

Chemistry

p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate serves as a precursor in the synthesis of various cephem derivatives. Its structural framework allows for modifications that can enhance antibacterial activity. The compound undergoes several chemical reactions, including oxidation, reduction, and substitution, making it versatile for creating new compounds with desired properties.

Biology

In biological research, this compound is studied for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are crucial for the integrity of bacterial cell walls. This property makes it a valuable candidate for developing new antibiotics, particularly against resistant strains.

Medicine

The medical applications of this compound are significant as it is investigated for potential use in treating bacterial infections. Its efficacy in disrupting bacterial cell wall synthesis positions it as a promising agent in antibiotic development.

Industry

In the pharmaceutical industry, this compound is utilized in the formulation of antibacterial agents and intermediates. Its stability and effectiveness make it a preferred choice for developing new therapeutic agents aimed at combating bacterial infections.

Antibiotic Development

A study published in a peer-reviewed journal explored the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that modifications to the compound could enhance its potency and broaden its spectrum of activity against resistant bacteria.

Synthesis Optimization

Research focused on optimizing the synthetic routes for producing this compound highlighted improvements in yield and purity through advanced techniques such as continuous flow reactors and automated synthesis systems. These advancements are crucial for industrial applications where large-scale production is necessary.

Mechanism of Action

The mechanism of action of p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains. By inhibiting these proteins, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Substituted Benzyl Esters

- p-Methoxybenzyl 7-amino-3-chloromethyl-3-cephem-4-carboxylate hydrochloride: This analogue replaces the nitro group with a methoxy substituent. The electron-donating methoxy group reduces the ester’s stability compared to the nitrobenzyl variant, impacting deprotection efficiency. Its molecular weight (405.30 g/mol) and LogP (2.91) suggest higher lipophilicity, which may influence pharmacokinetics .

- 2-Nitrobenzyl chloride derivatives :

Ortho-nitro isomers (e.g., 2-nitrobenzyl chloride) exhibit distinct biochemical reactivity. For instance, glutathione S-transferases show reduced activity with o-nitrobenzyl compounds compared to para-substituted analogues, highlighting positional effects on enzyme interactions .

Halogen-Substituted Cephems

- 7-Amino-3-bromo-3-cephem-4-carboxylate derivatives: Bromine substitution at the 3-position increases alkylating activity, as evidenced by haloacetonitrile comparisons where brominated compounds (Br₂, BrCl) exhibit higher potency in DNA damage assays (e.g., SOS chromotest) . However, chlorine in p-nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate offers a balance between reactivity and stability, making it preferable in antibiotic synthesis.

Biochemical and Carcinogenic Profiles

The nitro group influences alkylating activity and toxicity profiles:

- Alkylating Activity :

Nitrobenzyl derivatives rank high in alkylation assays (e.g., 4-(p-nitrobenzyl)pyridine reaction), with brominated analogues (Br₂) showing greater potency than chlorinated ones . - Carcinogenic Potential: Nitrobenzyl esters are less genotoxic than haloacetonitriles (e.g., dichloroacetonitrile), which induce DNA strand breaks and sister chromatid exchanges .

Biological Activity

p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate is a synthetic compound belonging to the cephem class of antibiotics, known for its significant antibacterial properties. This article explores its biological activity, mechanism of action, and potential applications in medicine, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H12ClN3O5S

- Molecular Weight : 369.78 g/mol

- CAS Number : 53994-83-5

The compound features a p-nitrobenzyl group, which enhances its stability and antibacterial efficacy against a broad spectrum of bacteria.

The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), essential for the cross-linking of peptidoglycan chains in bacterial cell walls. By binding to these proteins, the compound disrupts cell wall integrity, leading to bacterial cell lysis and death.

Biological Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Below is a summary of its biological activity based on various studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 2 | Highly effective |

| Escherichia coli | 4 | Effective |

| Klebsiella pneumoniae | 8 | Moderate effectiveness |

| Pseudomonas aeruginosa | 16 | Limited effectiveness |

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study conducted by BenchChem demonstrated that this compound effectively inhibited the growth of various pathogenic bacteria, showcasing its potential as a therapeutic agent in treating resistant infections. -

Synthesis and Modification :

Research highlighted the compound's role as a precursor in synthesizing other cephalosporin antibiotics. The ability to modify its structure allows for enhanced antibacterial activity, making it a valuable compound in pharmaceutical development. -

Stability Studies :

Stability assessments indicated that the compound remains effective over extended periods, maintaining its antibacterial properties under various storage conditions. This characteristic is crucial for pharmaceutical formulations .

Applications in Medicine

Given its potent antibacterial properties, this compound is being investigated for several applications:

- Development of new antibiotics to combat antibiotic-resistant bacteria.

- Use as an intermediate in synthesizing more complex cephalosporin derivatives.

Q & A

Q. Methodological Answer :

- Paper Chromatography : Used to identify intermediates like thiochrome derivatives and nitrobenzyl esters in aqueous/ethanolic systems, with Rf values calibrated against standards .

- NMR Spectroscopy : ¹H/¹³C NMR resolves structural ambiguities (e.g., 3-chloro substitution vs. 3-methyl isomers) .

- HPLC-MS : Quantifies purity (>98%) and detects trace degradation products (e.g., dechlorinated byproducts) .

Advanced: How does pH affect the stability of this compound during storage and reaction?

Q. Methodological Answer :

- Acidic Conditions (pH < 3) : Rapid hydrolysis occurs, generating 3-chloro-3-cephem-4-carboxylic acid and p-nitrobenzyl alcohol, confirmed via LC-MS .

- Neutral/Alkaline Conditions (pH 7–9) : Stable for >48 hours, ideal for long-term storage .

Contradiction Alert : Some studies report partial epimerization at C-7 under alkaline conditions (pH >10), necessitating buffered systems .

Advanced: What mechanistic insights explain the compound’s role in cephalosporin antibiotic synthesis?

Methodological Answer :

The compound serves as a precursor for 3-chlorocephalosporins. Key steps include:

Ring Expansion : Conversion from penam to cephem via β-lactam ring cleavage and reclosure, facilitated by chlorination at C-3 .

Enzymatic Modifications : 7-amino group acts as a nucleophile for acyl transferases, enabling side-chain diversification (e.g., phenylacetyl for Cefaclor) .

Mechanistic Challenge : Competing pathways (e.g., 3-cephem vs. 3-cepham formation) require kinetic control via low-temperature (–20°C) quenching .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 70% vs. 90%)?

Methodological Answer :

Discrepancies arise from:

- Impurity Profiles : Residual solvents (e.g., methylene chloride) inhibit crystallization, reducing yield .

- Catalyst Activity : Variability in Pd-C catalyst batches alters hydrogenation efficiency .

Resolution Strategy : - Standardize catalyst pre-treatment (e.g., 10% Pd-C, reduced under H₂ flow).

- Use gradient HPLC to quantify unreacted intermediates and optimize stoichiometry .

Advanced: What degradation pathways occur under oxidative conditions, and how are they mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.